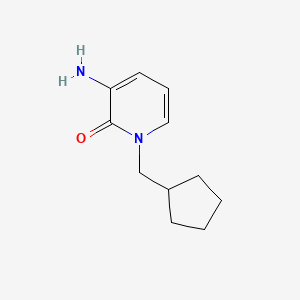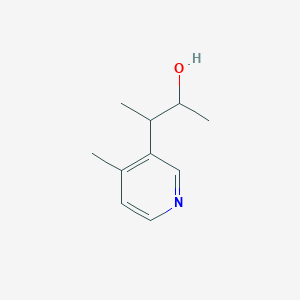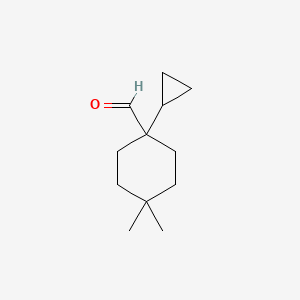
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclopropyl group and two methyl groups, along with an aldehyde functional group at the first carbon position.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of 1-cyclopropyl-4,4-dimethylcyclohexane can be achieved using reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the desired position .
Industrial production methods may involve the use of catalytic processes to enhance the efficiency and yield of the compound. These methods often require precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure optimal results.
Analyse Chemischer Reaktionen
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropyl and methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-cyclopropyl-4,4-dimethylcyclohexane-1-carboxylic acid, while reduction yields 1-cyclopropyl-4,4-dimethylcyclohexane-1-methanol.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. Additionally, the cyclopropyl and methyl groups can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the cyclopropyl and methyl substitutions, resulting in different chemical properties and reactivity.
1-Cyclopropylcyclohexane-1-carbaldehyde: Contains a cyclopropyl group but lacks the methyl substitutions, affecting its steric and electronic characteristics.
4,4-Dimethylcyclohexane-1-carbaldehyde: Contains the methyl substitutions but lacks the cyclopropyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-cyclopropyl-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-11(2)5-7-12(9-13,8-6-11)10-3-4-10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
RWCSDHNWRJXSLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)(C=O)C2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305020.png)

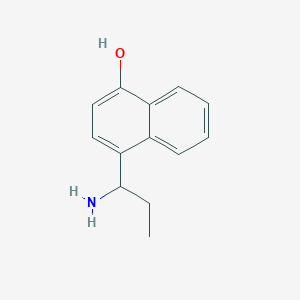
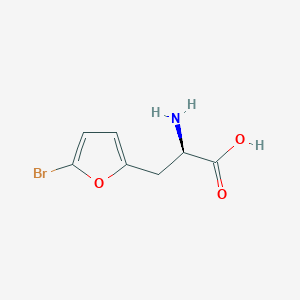
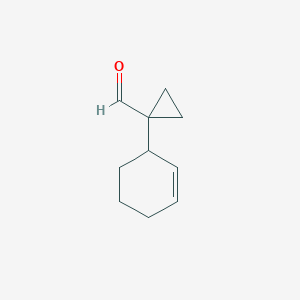
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
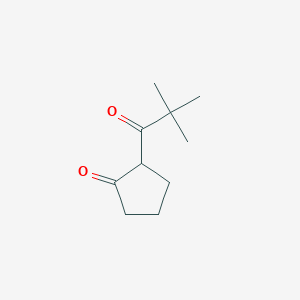
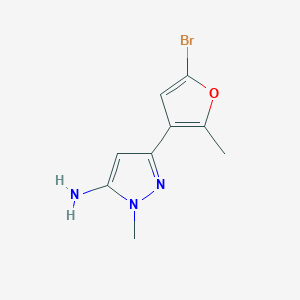
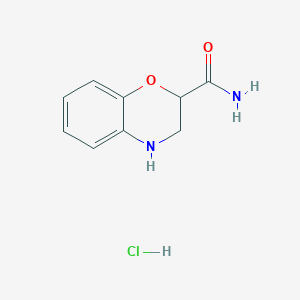
![2-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13305100.png)
![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)
